molecular formula C₃₆H₆₂N₂O₁₁ B134049 Neospiramycin CAS No. 70253-62-2

Neospiramycin

Cat. No. B134049
CAS RN: 70253-62-2
M. Wt: 698.9 g/mol
InChI Key: SUBWVHAACKTENX-XLGVTROISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neospiramycin Description

Neospiramycin is a derivative of spiramycin, which is a macrolide antibiotic with a broad spectrum of activity. The research on neospiramycin and its derivatives has focused on understanding the structure-activity relationships to enhance its therapeutic effects and antimicrobial activity. The modifications of neospiramycin aim to improve its efficacy and pharmacokinetic properties, making it a more potent antibiotic for medical use.

Synthesis Analysis

The synthesis of neospiramycin derivatives has been explored extensively. For instance, sixty-six derivatives of neospiramycin I were synthesized and evaluated based on their minimum inhibitory concentration (MIC), affinity to ribosomes, therapeutic effect in mice, and retention time in high-performance liquid chromatography (HPLC) . Another study focused on the synthesis of tetrahydrofuranyl and tetrahydropyranyl derivatives of neospiramycin I at the 3 and/or 4' positions. The synthesis process aimed to correlate the in vitro and in vivo activities of these derivatives with the position and configuration of acetal groups . Additionally, 4'-deoxy derivatives of neospiramycin I and their 12-(Z)-isomers were synthesized through reductive dechlorination, which involved the conversion of 4'-epi-chloro derivatives. The resulting 12-(Z)-derivatives exhibited increased activity against bacteria in vitro compared to their 12-(E)-counterparts, despite having lower affinities to ribosomes .

Molecular Structure Analysis

The molecular structure of neospiramycin and its derivatives plays a crucial role in their antimicrobial activity. The studies have shown that certain structural modifications can lead to enhanced therapeutic effects. For example, derivatives such as 3,3'',4''-tri-O-propionyl- and 3,4''-di-O-acetyl-3''-O-butyrylspiramycin I have demonstrated high therapeutic effects, surpassing that of acetylspiramycin . The configuration of acetal groups in the tetrahydrofuranyl and tetrahydropyranyl derivatives also influences the efficacy of the compounds, with the 3-a, 4'-a-di-O-tetrahydrofuranylneospiramycin I derivative being comparable to spiramycin I in terms of activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of neospiramycin derivatives are critical for achieving the desired modifications and enhancing the antibiotic's properties. The process of reductive dechlorination used to synthesize the 4'-deoxy derivatives and their 12-(Z)-isomers is an example of a chemical reaction that alters the structure and, consequently, the activity of the antibiotic. The creation of these derivatives has led to compounds with greater antimicrobial activity, which is a significant advancement in the development of more effective antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of neospiramycin derivatives are influenced by their molecular structures and the chemical modifications they undergo. These properties, such as MIC, affinity to ribosomes, and retention time in HPLC, are essential for determining the antibiotic's effectiveness and suitability for therapeutic use. The research has shown that specific modifications can lead to derivatives with superior therapeutic effects and better pharmacokinetic profiles, which are important considerations in the development of new antibiotics .

Scientific Research Applications

Chemical Modification and Synthesis

Neospiramycin, a derivative of spiramycin, has been a subject of chemical modification and synthesis studies. Research shows that 4'-deoxy derivatives of neospiramycin I and their 12-(Z)-isomers were synthesized, revealing that the 12-(Z)-derivatives had more substantial in vitro activity against bacteria compared to their 12-(E)-derivatives, despite lower affinities to ribosomes (Sano, Inoue, & Ōmura, 1984). Furthermore, another study focused on the synthesis of tetrahydrofuranyl and tetrahydropyranyl derivatives of neospiramycin I, highlighting that the effectiveness of these derivatives correlated with the position and configuration of acetal groups (Sano, Inoue, Yamashita, Okachi, & Ōmura, 1983).

Antibacterial Activity

Research into the antibacterial properties of neospiramycin has been extensive. A study on catechol-spiramycin conjugates demonstrated the synthesis of these novel conjugates, revealing their comparable antibacterial activity to spiramycin and neospiramycin under standard and iron-depleted conditions (Poras, Kunesch, Barrière, Berthaud, & Andremont, 1998). Additionally, the determination of spiramycin and neospiramycin residues in raw milk using LC/ESI-MS/MS and solid-phase extraction provided insights into the detection and quantification of these antibiotics in food sources (Wang & Leung, 2009).

Treatment and Bioconversion

Neospiramycin's role in treatment processes has been explored, particularly in the context of toxoplasmosis during pregnancy. A study measured concentrations of spiramycin and neospiramycin in maternal serum and amniotic fluid, providing critical insights into the efficacy and variability of these drugs in treating toxoplasma infection during pregnancy (Gratzl, Sodeck, Platzer, Jäger, Graf, Pollak, & Thalhammer, 2002). Another research focused on the bioconversion and biosynthesis of neospiramycin, offering valuable information on the biosynthetic pathways and transformation processes involving this antibiotic (Ōmura, Kitao, Hamada, & Ikeda, 1979).

Future Directions

The future of antibiotics like Neospiramycin could involve discovering new combinations to combat multidrug-resistant bacteria . Antibacterial combinations can improve antibiotic efficacy and suppress antibacterial resistance through independent, synergistic, or even antagonistic activities . Despite the challenges, recent advancements, including new in silico methods, theoretical frameworks, and microfluidic platforms, are poised to identify the new and efficacious antibacterial combinations needed to revitalize the antibacterial drug pipeline .

properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBWVHAACKTENX-XLGVTROISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016175
Record name Neospiramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neospiramycin

CAS RN

70253-62-2, 102418-06-4
Record name Neospiramycin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neospiramycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neospiramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neospiramycin
Reactant of Route 2
Neospiramycin
Reactant of Route 3
Neospiramycin
Reactant of Route 4
Neospiramycin
Reactant of Route 5
Neospiramycin
Reactant of Route 6
Neospiramycin

Citations

For This Compound
354
Citations
J Wang, D Leung - Journal of separation science, 2009 - Wiley Online Library
… spiramycin and its metabolite neospiramycin in raw milk using LC … Both spiramycin and neospiramycin were protonated in … :1) of spiramycin and neospiramycin were less than 1.0 lg/kg. …
H SANG, M INOUE, S OMURA - The Journal of Antibiotics, 1984 - jstage.jst.go.jp
… The 4'-deoxy derivative of neospiramycin I which is different … For the purpose of 4'-deoxygenation of neospiramycin I, 2'-O-… 4'-epi-3-0-tetrahydrofuranylneospiramycin 1 (7) but 5 was too …
Number of citations: 10 www.jstage.jst.go.jp
H Sano, M INOUE, K YAMASHITA… - The Journal of …, 1983 - jstage.jst.go.jp
Tetrahydrofuranyl and tetrahydropyranyl derivatives of neospiramycin I at 3 and/or 4'position were synthesized. In vitro and in vivo activities of these derivatives were correlated with the …
Number of citations: 15 www.jstage.jst.go.jp
J Tardiveau, G Touchais, MP Chotard-Soutif… - … of Chromatography B, 2021 - Elsevier
… , and its active metabolite neospiramycin in cow's milk as well as in … assays of spiramycin and neospiramycin even in milk from … study of spiramycin and neospiramycin in the milk of cow, …
Number of citations: 1 www.sciencedirect.com
L Renard, P Henry, P Sanders, M Laurentie… - … of Chromatography B …, 1994 - Elsevier
After chloroform extraction, the rapid and sensitive determination of spiramycin and neospiramycin can be performed with AASP-diol clean-up cartridges prior to reversed-phase C 18 …
Number of citations: 17 www.sciencedirect.com
S Omura, C KITAO, H HAMADA… - Chemical and …, 1979 - jstage.jst.go.jp
… spiramycin I), neospiramycin III (3-propiony1 neospiramycin I), and … to neospiramycin III and spiramycin III. Spiramycin I was rapidly transformed into spiramycin III, while neospiramycin …
Number of citations: 40 www.jstage.jst.go.jp
H Saleh, M Elhenawee, EM Hussien, N Ahmed… - Food Analytical …, 2021 - Springer
The use of antimicrobial agents in livestock breeding is inevitable for prophylactic and treatment purposes, in order to maintain health and improve production of food products. However…
Number of citations: 23 link.springer.com
R Gratzl, G Sodeck, P Platzer, W Jäger, J Graf… - European Journal of …, 2002 - Springer
… measure concentrations of spiramycin and neospiramycin, one of the … Concentrations of spiramycin and neospiramycin in both … The activity of neospiramycin against Toxoplasma gondii …
Number of citations: 48 link.springer.com
M HORIE, Y KIDO, M MURAYAMA… - Food Hygiene and …, 1999 - jstage.jst.go.jp
A simple and rapid method using HPLC for the determination of spiramycin I (major and most important component) and its metabolite, neospiramycin I, in meat, fish and milk has been …
Number of citations: 5 www.jstage.jst.go.jp
HC Nguyen, E Darbon, R Thai… - Antimicrobial agents …, 2013 - Am Soc Microbiol
… occurs in the following order: addition of mycaminose catalyzed by Srm5 (yielding forocidin [compound 4]), followed by addition of forosamine by Srm29 (yielding neospiramycin I […
Number of citations: 20 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.